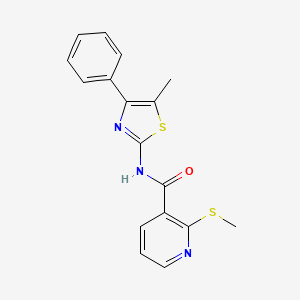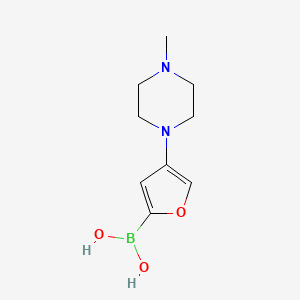
(4-(4-Methylpiperazin-1-yl)furan-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(4-Methylpiperazin-1-yl)furan-2-yl)boronic acid is an organic compound with the molecular formula C9H15BN2O3 and a molecular weight of 210.04 g/mol . This compound is characterized by the presence of a boronic acid group attached to a furan ring, which is further substituted with a 4-methylpiperazin-1-yl group. It is commonly used in various chemical reactions, particularly in the field of organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methylpiperazin-1-yl)furan-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(4-Methylpiperazin-1-yl)furan-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes or borohydrides.
Applications De Recherche Scientifique
(4-(4-Methylpiperazin-1-yl)furan-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics.
Mécanisme D'action
The mechanism of action of (4-(4-Methylpiperazin-1-yl)furan-2-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The compound’s effects are mediated through pathways involving boron chemistry, such as the inhibition of enzymes that utilize boron-containing cofactors .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(4-Methylpiperazin-1-yl)phenyl)boronic acid: This compound has a similar structure but with a phenyl ring instead of a furan ring.
2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid: This compound features a pyrimidine ring in place of the furan ring.
Uniqueness
(4-(4-Methylpiperazin-1-yl)furan-2-yl)boronic acid is unique due to the presence of both a furan ring and a boronic acid group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H15BN2O3 |
|---|---|
Poids moléculaire |
210.04 g/mol |
Nom IUPAC |
[4-(4-methylpiperazin-1-yl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C9H15BN2O3/c1-11-2-4-12(5-3-11)8-6-9(10(13)14)15-7-8/h6-7,13-14H,2-5H2,1H3 |
Clé InChI |
HMMTUSQSMDMMAG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CO1)N2CCN(CC2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


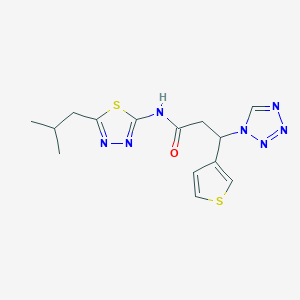

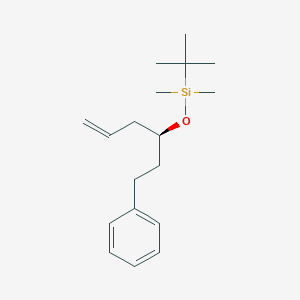
![1-[(4-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B13360538.png)
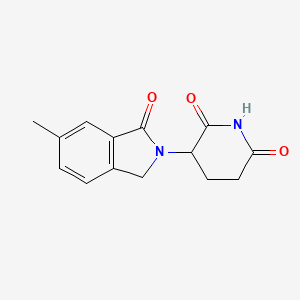
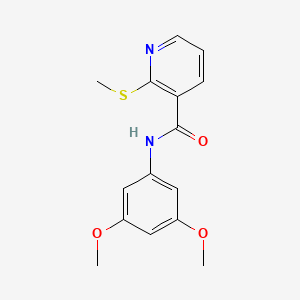
![3-[(Propylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360557.png)
![{3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 1-naphthyl ether](/img/structure/B13360563.png)
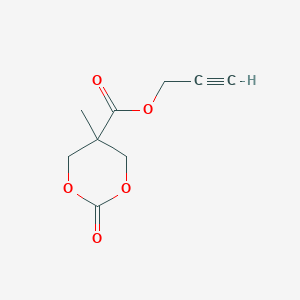
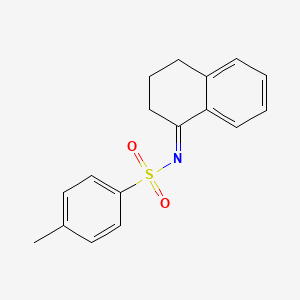

![2,2,2-Trifluoro-1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethan-1-one](/img/structure/B13360587.png)
